molecular formula C8H8N2S B8796644 Thieno[2,3-b]pyridin-3-ylmethanamine

Thieno[2,3-b]pyridin-3-ylmethanamine

Cat. No.: B8796644
M. Wt: 164.23 g/mol
InChI Key: YTTBJYUTUCTCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-b]pyridin-3-ylmethanamine is a chemical compound featuring a thienopyridine scaffold, serving as a versatile building block in medicinal chemistry and pharmaceutical research. The thieno[2,3-b]pyridine core structure is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of potent biological activities. Compounds based on this structure have been investigated as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) and have shown promising antitumor properties across various cancer cell lines. Research into structurally similar thieno[2,3-b]pyridine analogs has revealed significant cytotoxic effects, inducing apoptosis in cancer cells and reducing the population of cancer stem cells (CSCs), which are often responsible for tumor recurrence and drug resistance . These analogs have shown efficacy against diverse cancer types, including triple-negative breast cancer (MDA-MB-231), ovarian cancer (SK-OV-3, OVCAR-3), and cervical cancer (HeLa, SiHa) . Furthermore, certain thieno[2,3-b]pyridine derivatives have demonstrated the ability to induce neural differentiation, suggesting potential applications in neuroscience research and the study of neurodegenerative diseases . The mechanism of action for these compounds is multifaceted, involving the alteration of glycosphingolipid expression on cancer cell membranes and impacting key metabolic pathways such as glycolysis and inositol metabolism . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own safety and handling assessments before use.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

thieno[2,3-b]pyridin-3-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2

InChI Key

YTTBJYUTUCTCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thieno[2,3-b]pyridin-3-ylmethanamine is structurally compared to derivatives with variations in substituents, fused rings, and heteroatom replacements. Key examples include:

Compound Core Structure Substituents/Modifications Biological Activity Solubility/Pharmacokinetics
This compound Thieno[2,3-b]pyridine 3-methanamine Under investigation Moderate solubility ()
Thieno[3,2-d]pyrimidin-7-ylmethanamine () Thieno[3,2-d]pyrimidine 7-methanamine Antimicrobial (implied) Not reported
N-Phenylethyl thieno[2,3-b]naphthyridine () Thieno[2,3-b]naphthyridine N-phenylethyl side chain Enhanced anti-proliferative activity Improved lipophilicity
Furo[2,3-b]pyridine derivatives () Furo[2,3-b]pyridine Varied substituents Lower cytotoxicity vs. thieno analogs Similar solubility

Key Observations :

  • Core Expansion : Naphthyridine-fused derivatives () exhibit extended aromatic systems, enhancing interactions with hydrophobic enzyme pockets (e.g., PI-PLC), thereby improving anti-proliferative activity.
  • Heteroatom Replacement: Replacing sulfur (thieno) with oxygen (furo) reduces cytotoxicity, suggesting sulfur’s critical role in bioactivity ().
Anti-Proliferative Activity
  • Ester/Carbonate Derivatives: Modifying thieno[2,3-b]pyridines with ester or carbonate groups (e.g., compounds 5a–e in ) disrupts crystal packing, enhancing solubility and cellular penetration. This leads to IC50 values <10 μM against HCT-116 and MDA-MB-231 cell lines .
  • N-Phenylethyl Analogs : Elongating the side chain (e.g., N-phenylethyl vs. N-benzyl) maintains or improves activity, indicating flexibility in the ligand’s hydrophobic region ().
Antimicrobial Activity
  • Bis-Thiadiazole Derivatives: Thieno[2,3-b]thiophene bis-thiadiazoles () show potent antimicrobial effects, suggesting that analogous modifications in this compound could yield similar benefits.

Solubility and Pharmacokinetic Enhancements

  • Prodrug Strategies: Ester and carbonate prodrug moieties significantly improve solubility (e.g., 1.5- to 3-fold increases in PBS solubility) and oral bioavailability in thieno[2,3-b]pyridines .
  • Bunte Salts: Water-soluble Bunte salts of thieno[2,3-b]pyridines () demonstrate enhanced aqueous stability, a strategy applicable to this compound for intravenous formulations.

Preparation Methods

Cyclization of Sulfonamide Precursors

The cyclization of sulfonamide intermediates represents a traditional approach to construct the thieno[2,3-b]pyridine core. This method, optimized in early patents, employs acid-catalyzed cyclization to form the bicyclic structure .

Key Steps :

  • Synthesis of Sulfonamide Precursor : React 3-bromomethyl-thiophene with N-(2,2-dimethoxy)ethyl-p-toluenesulfonamide in ethanol under reflux.

  • Cyclization : Treat the sulfonamide with concentrated HCl in dioxane at 80–100°C, leading to elimination of the sulfonamide group and formation of the thieno[2,3-b]pyridine scaffold .

  • Functionalization : Introduce the methanamine group via nucleophilic substitution or reductive amination of the resulting core.

Conditions and Yields :

PrecursorAcid CatalystSolventTemperature (°C)Yield (%)
N-(3-thienyl)methyl-sulfonamideHClDioxane80–10055–70
N-(2-thienyl)methyl-sulfonamideHBrEthanolReflux45–60

This method benefits from simplicity but requires harsh conditions, limiting functional group tolerance .

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies leverage palladium catalysis to construct the thieno[2,3-b]pyridine core with high regioselectivity. A two-step protocol involving Suzuki-Miyaura coupling and cyclization has been reported .

Key Steps :

  • Coupling : React 2,6-dichloronicotinonitrile with aryl boronic acids using Pd(PPh₃)₄ in dioxane.

  • Cyclization : Treat the coupled product with ethyl thioglycolate and triethylamine in ethanol to form the thieno[2,3-b]pyridine ring.

Example Reaction Pathway :

Optimized Conditions :

Catalyst SystemBaseSolventYield (%)
Pd(PPh₃)₄Et₃NEthanol65–75
Pd(OAc)₂/XPhosK₂CO₃DMSO70–85

This method enables diverse substitution patterns but requires costly catalysts and inert atmospheres .

Nucleophilic Substitution and Cyclization

A scalable route involves nucleophilic substitution followed by intramolecular cyclization. This approach is widely used for introducing amines at the 3-position .

Key Steps :

  • S-alkylation : React 2-thioxo-1,2-dihydropyridine derivatives with ethyl 2-bromoacetate in DMF.

  • Cyclization : Treat the alkylated product with aqueous KOH to form the thieno[2,3-b]pyridine core.

  • Amination : Introduce the methanamine group via reductive amination or substitution with methylamine.

Representative Data :

IntermediateReagentConditionsYield (%)
2-Thioxo-4-(trifluoromethyl)-1,2-dihydropyridineEthyl 2-bromoacetateDMF, RT, 2 h60–90
Thieno[2,3-b]pyridine-2-carboxylateHATU, methylamineDCM, 0°C → RT75–85

This method achieves high yields but may require purification of intermediates .

Reductive Amination and Alkylation

For direct installation of the methanamine group, reductive amination or alkylation is employed after core synthesis.

Key Steps :

  • Imine Formation : React the thieno[2,3-b]pyridine-3-carbaldehyde with methylamine in methanol.

  • Reduction : Treat the imine with NaBH₃CN or H₂/Pd-C to yield the methanamine derivative.

Conditions and Outcomes :

Starting MaterialReducing AgentSolventYield (%)
Thieno[2,3-b]pyridine-3-carbaldehydeNaBH₃CNMeOH80–90
Thieno[2,3-b]pyridine-3-nitroH₂/Pd-CEtOAc70–75

This approach is efficient but limited to aldehydes or nitro precursors .

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Cyclization of Sulfonamides High atom economy, low costHarsh conditions, limited FG tolerance
Pd-Catalyzed Coupling High regioselectivity, diverse FGsExpensive catalysts, air sensitivity
Nucleophilic Substitution Scalable, high yieldsMulti-step purification
Reductive Amination Direct methanamine installationRequires aldehyde/nitro precursors

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